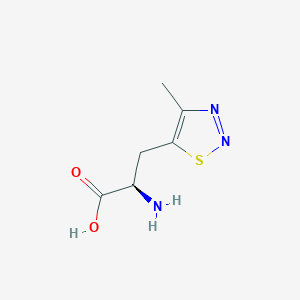

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2S/c1-3-5(12-9-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m1/s1 |

InChI Key |

RUKZYBFMEGFYFV-SCSAIBSYSA-N |

Isomeric SMILES |

CC1=C(SN=N1)C[C@H](C(=O)O)N |

Canonical SMILES |

CC1=C(SN=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. For example, the reaction of hydrazine derivatives with carbon disulfide can yield thiadiazole rings

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring or the amino group, leading to different products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in studies related to enzyme interactions and protein synthesis due to its amino acid structure.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The amino acid side chain allows the compound to be incorporated into peptides or proteins, influencing their structure and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiadiazole Isomers: 1,2,3- vs. 1,2,4-Thiadiazoles

The target compound’s 1,2,3-thiadiazole moiety distinguishes it from 1,2,4-thiadiazole derivatives, such as 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles (Proshin et al., 2014). Key differences include:

- Biological Interactions: 1,2,4-Thiadiazoles are noted for forming hybrid multifunctional compounds with applications in CNS drug development, whereas 1,2,3-thiadiazoles may exhibit distinct binding profiles due to steric and electronic variations .

Thiazole-Containing Amino Acids

Thiazole rings (one sulfur, one nitrogen) differ from thiadiazoles (two nitrogens, one sulfur). Examples include:

- (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (): This compound’s antimycobacterial activity highlights the role of thiazole substituents in targeting pathogens. The aryl groups in its structure may enhance lipophilicity, a feature absent in the target compound’s simpler methyl-substituted thiadiazole .

Sulfur-Containing Amino Acids: Djenkolic Acid and L-Cystine

- Djenkolic Acid (): Features a disulfide bridge, enabling redox activity and protein crosslinking. In contrast, the thiadiazole group in the target compound provides aromatic stability but lacks disulfide reactivity .

- L-Cystine (): A dimeric amino acid with a disulfide bond, crucial in protein structure. The target compound’s thiadiazole group offers a rigid, planar structure unsuitable for disulfide bond formation but ideal for π-π stacking in molecular recognition .

Heterocyclic Substituent Variations

- (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (): Replacing thiadiazole with a tetrahydropyran (oxan) ring increases oxygen content, enhancing hydrophilicity. This contrasts with the thiadiazole’s electron-deficient aromatic system, which may improve membrane permeability .

Comparative Data Table

Biological Activity

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid, also known as 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid, is an amino acid derivative characterized by a unique thiadiazole ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is CHNOS with a molecular weight of approximately 187.22 g/mol. The presence of the thiadiazole ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 187.22 g/mol |

| CAS Number | 1845781-98-7 |

Antimicrobial Activity

Research indicates that (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid exhibits significant antimicrobial properties. Its efficacy was tested against various strains of bacteria and fungi. For instance:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal Strains : Showed antifungal activity against Aspergillus niger and Candida albicans.

A comparative study of its antimicrobial activity revealed that compounds incorporating the thiadiazole moiety exhibited enhanced effects compared to their non-thiadiazole counterparts .

Antiviral and Anticancer Properties

The compound's structural features suggest potential antiviral and anticancer activities. Thiadiazole derivatives have been associated with various pharmacological effects due to their ability to interact with biological macromolecules. Studies have shown that similar compounds can inhibit viral replication and exhibit cytotoxic effects on cancer cells .

The mechanism by which (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival.

- Receptor Interaction : The compound can interact with cellular receptors, modulating signaling pathways involved in inflammation and immune response.

- Cell Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid using the cup plate method. The results indicated varying degrees of inhibition against tested strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Aspergillus niger | 20 |

The findings suggest that the compound possesses moderate to strong antimicrobial properties .

Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxic effect of thiadiazole derivatives on cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity at low concentrations:

| Compound | IC50 (µM) |

|---|---|

| (2R)-2-Amino-3-(4-methyl...) | 12 |

| Control (standard drug) | 15 |

This indicates the potential for further development as an anticancer agent .

Q & A

Advanced Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to PPAR-γ or bacterial enzymes .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with the amino acid carboxyl group) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

How do substituents on the thiadiazole ring influence bioactivity?

Advanced Question

Systematic SAR studies reveal:

- Electron-Donating Groups (e.g., CH) : Reduce antimycobacterial activity (MIC >25 µg/mL) but improve metabolic stability .

- Halogen Substituents (e.g., Cl, Br) : Enhance lipophilicity and membrane penetration (logP increase by 0.5–1.2 units) .

- Data Contradictions : Some derivatives show high in vitro activity but poor in vivo efficacy due to rapid clearance. Cross-validation using PK/PD models is recommended .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Question

- Purification Issues : Column chromatography is impractical; switch to recrystallization (solvent: EtOAc/hexane) .

- Racemization Risk : Avoid prolonged heating during hydrolysis; use microwave-assisted synthesis (50°C, 30 min) .

- Yield Consistency : Statistical optimization (e.g., DoE) to identify critical factors (e.g., pH, stoichiometry) .

How can researchers validate conflicting bioassay results?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.